Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

CAS No.: 1616801-66-1

Cat. No.: VC3194749

Molecular Formula: C9H12N2O2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1616801-66-1 |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | methyl 6-propan-2-ylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 |

| Standard InChI Key | DRKVALVACDWNRS-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NC=N1)C(=O)OC |

| Canonical SMILES | CC(C)C1=CC(=NC=N1)C(=O)OC |

Introduction

Chemical Structure and Properties

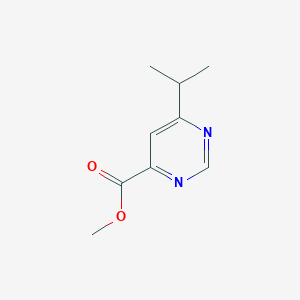

Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate is characterized by a pyrimidine core structure with specific functional groups attached at positions 4 and 6. The pyrimidine ring, a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3, serves as the foundation of this compound. At position 6, an isopropyl group (propan-2-yl) is attached, while position 4 features a methyl carboxylate group, which consists of a carbonyl group connected to a methoxy group.

Basic Chemical Properties

The compound possesses the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1616801-66-1 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.2 g/mol |

| IUPAC Name | methyl 6-propan-2-ylpyrimidine-4-carboxylate |

| Physical Appearance | Not specified in available literature |

| Solubility | Not specifically documented in the search results |

Structural Identifiers

For computational chemistry and database purposes, the compound can be identified using the following structural identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C9H12N2O2/c1-6(2)7-4-8(9(12)13-3)11-5-10-7/h4-6H,1-3H3 |

| Standard InChIKey | DRKVALVACDWNRS-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=NC=N1)C(=O)OC |

| Canonical SMILES | CC(C)C1=CC(=NC=N1)C(=O)OC |

| PubChem Compound ID | 90268626 |

The molecular structure of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate features a relatively planar pyrimidine ring, which is common in pyrimidine derivatives. The isopropyl group at position 6 introduces steric bulk that can influence the compound's reactivity and binding properties in biological systems.

Comparison with Related Compounds

Understanding the similarities and differences between Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate and structurally related compounds can provide valuable insights into its potential properties and applications.

Structural Analogs

One closely related compound mentioned in the search results is Methyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate, which differs by the addition of a methyl group at position 2 of the pyrimidine ring.

| Property | Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate | Methyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate |

|---|---|---|

| CAS Number | 1616801-66-1 | 2098098-36-1 |

| Molecular Formula | C₉H₁₂N₂O₂ | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 180.2 g/mol | 194.23 g/mol |

| Structural Difference | No substitution at position 2 | Methyl group at position 2 |

The addition of a methyl group at position 2 in the related compound can potentially affect:

-

Electron density distribution in the pyrimidine ring

-

Steric properties that might influence binding interactions

-

Lipophilicity and other physicochemical properties relevant to biological activity

Functional Group Variations

Other variations in pyrimidine structures include:

-

Replacement of the carboxylate with carboxamide groups, which has been explored in antitubercular compounds

-

Introduction of hydroxy groups at different positions of the pyrimidine ring

-

Various alkyl and aryl substitutions that can fine-tune the compound's properties for specific applications

These structural variations can lead to significant differences in biological activity, physicochemical properties, and synthetic utility.

Future Research Directions

Based on the information available in the search results and the general trends in pyrimidine chemistry research, several promising research directions for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate can be identified.

Exploring Biological Activities

Given the biological potential of pyrimidine derivatives in general, specific investigations into the biological activities of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate would be valuable. This could include:

-

Screening against various microbial strains to assess antimicrobial potential

-

Evaluation of antifungal properties similar to those observed in related pyrimidine compounds

-

Assessment of potential antitubercular activity, given the promising results with other pyrimidine carboxylates

-

Investigation of other potential therapeutic applications based on the compound's structure

Expanding Synthetic Applications

Further research could focus on:

-

Developing more efficient and scalable synthesis methods for Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate

-

Exploring its use as a building block for the synthesis of more complex bioactive molecules

-

Investigating chemical transformations of the carboxylate group to create a library of derivatives with potentially enhanced properties

Structure-Property Relationship Studies

Detailed studies correlating the structural features of Methyl 6-(propan-2-yl)pyrimidine-4-carboxylate with its physicochemical and biological properties would contribute significantly to understanding its potential applications. This could involve:

-

Crystallographic studies to determine precise three-dimensional structure

-

Computational modeling to predict binding interactions with biological targets

-

Systematic structural modifications to establish structure-activity relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume